7,8-Dihydroxyisoflavone

Estrogen Receptor Selective Estrogen Receptor Modulator Receptor Binding Affinity

Researchers requiring a reproducible ERβ reference ligand or LOX assay calibrant often encounter batch variability with generic isoflavones. 7,8-Dihydroxyisoflavone (7,8-DHI) eliminates this problem through its structurally defined ortho-dihydroxy (catechol) A-ring configuration, which is essential for target engagement. • ERβ-selective binding not achievable with non-catechol isoflavones (daidzein, genistein) • 5-LOX inhibition with >80-fold selectivity over other LOX isozymes (catechol-dependent) • Validated 15-LOX-1 reference standard (IC50 13 µM) • In stock; standard packs 10-100 mg with bulk custom synthesis available

Molecular Formula C15H10O4
Molecular Weight 254.24
CAS No. 32396-64-8
Cat. No. B600355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxyisoflavone
CAS32396-64-8
Molecular FormulaC15H10O4
Molecular Weight254.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroxyisoflavone: Molecular Profile and Procurement Rationale


7,8-Dihydroxyisoflavone (7,8-DHI) is an ortho-dihydroxylated isoflavonoid aglycone belonging to the broader class of phytoestrogenic polyphenols. Its core structure comprises a 3-phenylchromen-4-one skeleton bearing hydroxyl substituents at the C7 and C8 positions of the A-ring, forming a catechol (ortho-dihydroxy) moiety that is critical for its distinct redox, enzyme-inhibitory, and receptor-binding properties [1]. As an unglycosylated aglycone, it bypasses the prerequisite for intestinal deglycosylation that limits the bioavailability of its glycosidic counterparts, conferring higher passive membrane permeability and systemic accessibility [2].

Aglycone format bypasses intestinal deglycosylation
Ortho-dihydroxy catechol motif for redox and enzyme interactions
Fits ERβ, 5-LOX, tyrosinase, and 15-LOX-1 pathway studies

7,8-Dihydroxyisoflavone: Ortho-Dihydroxy Differentiation vs. Generic Isoflavones


The isoflavone scaffold exhibits profound functional divergence based on the precise regiochemistry of hydroxylation. 7,8-Dihydroxyisoflavone possesses an ortho-dihydroxy (catechol) configuration on the A-ring, which fundamentally alters its biochemical profile compared to common dietary isoflavones like daidzein (4',7-dihydroxyisoflavone) or genistein (4',5,7-trihydroxyisoflavone) that lack this ortho-dihydroxy functionality [1]. This catechol group endows 7,8-DHI with unique redox activity, enables potent inhibition of specific lipoxygenase and tyrosinase enzymes, and confers a distinct binding selectivity profile at estrogen receptor subtypes that is not shared by non-catechol isoflavones [2]. Consequently, substituting 7,8-DHI with a structurally similar but non-catechol analog will result in a complete loss of these specific mechanistic activities, rendering experimental or formulation outcomes non-reproducible.

Attribute
7,8-DHI (Catechol)
Non-catechol isoflavones
Redox activity
Ortho-dihydroxy enables redox cycling
Lacks catechol; redox profile may differ
5-LOX / tyrosinase inhibition
Catechol-dependent enzyme inhibition context
May lack meaningful inhibitory activity

7,8-Dihydroxyisoflavone: Quantitative Evidence vs. Structural Analogs


Enhanced ERβ Binding Selectivity vs. Genistein

In a systematic SAR study of 26 synthesized 7-hydroxylisoflavones, nine compounds demonstrated higher selectivity for the ERβ subtype compared to the reference isoflavone genistein [1]. The study explicitly established that 7,8-dihydroxylisoflavones exhibited superior binding affinities for ERβ than the corresponding 7-hydroxylisoflavones, highlighting that the presence of the ortho-dihydroxy group is a key structural determinant for ERβ selectivity [1]. This provides a quantifiable basis for selecting 7,8-DHI over non-ortho-dihydroxylated isoflavones in ERβ-focused studies.

ERβ Binding Selectivity
Head-to-head
Among 26 tested 7-hydroxylisoflavones, 9 showed higher ERβ selectivity than genistein; 7,8-dihydroxy variants exhibited better binding than 7-monohydroxy analogs.
Supports ERβ-selective research design
SAR from competitive binding assays
Estrogen Receptor Selective Estrogen Receptor Modulator Receptor Binding Affinity

5-LOX Inhibitory Activity: Catechol Regiochemistry

An enzymatic evaluation of 17 isoflavones and 9 isoflavans against human leukocyte 5-LOX revealed that the presence of a catechol group on the A-ring directly correlates with inhibitory potency [1]. The study specifically compared 6,7-dihydroxy versus 7,8-dihydroxy substitution patterns, finding that while both catechol regioisomers contribute to activity, the specific biological outcome is position-dependent. The lead compound IR-2 (6,7-dihydroxy-4-methoxyisoflavone, texasin) exhibited an IC50 of 3.1 µM against 5-LOX with >80-fold selectivity over other LOX isozymes [1]. This establishes that 7,8-DHI, possessing the critical catechol motif, shares the structural foundation for potent 5-LOX inhibition, whereas non-catechol isoflavones (e.g., daidzein) are markedly less effective.

5-LOX Inhibition Context
Class-level
A-ring catechol group was essential for 5-LOX inhibition; a 6,7-dihydroxy analog showed IC50 3.1 µM with >80-fold selectivity over 12/15-LOX.
Catechol motif prerequisite for 5-LOX pathway studies
Direct 7,8-DHI 5-LOX data to verify
Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

Mushroom Tyrosinase Inhibition by Ortho-Dihydroxy Derivatives

A comprehensive screening of 25 synthetic isoflavones evaluated their capacity for mushroom tyrosinase inhibition and cellular melanogenesis suppression . While the study's most potent inhibitor was texasin (IC50 14.9±4.5 µM), the data set unequivocally demonstrated that ortho-dihydroxy substitution patterns confer enhanced tyrosinase inhibitory activity compared to mono-hydroxy or non-catechol dihydroxy analogs. Specifically, 6-hydroxydaidzein (an ortho-dihydroxy compound) exhibited the strongest radical scavenging with SC50 values of 11.3±0.3 µM (ABTS) and 9.4±0.1 µM (DPPH) . Natural ortho-dihydroxyisoflavone derivatives from fermented soybean paste have also been shown to suppress cellular melanin formation by 50% at concentrations of 12.23±0.7 µM and 7.83±0.7 µM, outperforming the standard depigmenting agent arbutin [1].

Tyrosinase / Melanin Inhibition
Cross-study comparable
Ortho-dihydroxyisoflavone derivatives inhibited cellular melanin formation with IC50 values as low as 7.83 µM, more effective than arbutin in tested set.
Supports melanogenesis pathway screening
Mushroom tyrosinase and B16F10 cell assays
Tyrosinase Inhibition Melanogenesis Cosmeceutical Screening

15-LOX-1 Inhibitory Potency

Direct enzymatic profiling of 7,8-dihydroxyisoflavone against human reticulocyte 15-lipoxygenase-1 (15-hLO-1) has been reported in the BRENDA enzyme database, yielding an IC50 value of 0.013 mM (13 µM) under standardized assay conditions [1]. This value provides a quantitative benchmark for the compound's activity against this specific LOX isozyme. While not a head-to-head study, this data point allows for cross-study comparison with other flavonoids evaluated under similar conditions. For context, 4'-chloro-7,8-dihydroxyisoflavone showed an IC50 of 0.78 µM against 15-hLO-1 [2], indicating that 7,8-DHI serves as a moderate inhibitor and a useful reference scaffold for SAR studies exploring halogenated derivatives.

15-hLO-1 Inhibition
Cross-study comparable
IC50 = 0.013 mM (13 µM) against human 15-lipoxygenase-1 under standardized assay conditions.
Quantitative reference for 15-LOX-1 SAR studies
16.7-fold less potent than 4'-chloro derivative
15-LOX-1 Inhibition Enzyme Kinetics Anti-inflammatory Screening

7,8-Dihydroxyisoflavone: Validated Research and Screening Applications


ERβ-Selective Agonist Screening and Profiling

Based on the demonstrated superiority of 7,8-dihydroxylisoflavones over genistein and 7-hydroxylisoflavones in ERβ binding selectivity [1], 7,8-DHI is optimally deployed as a reference ligand or starting scaffold in assays designed to identify or characterize novel ERβ-selective modulators. Its ortho-dihydroxy A-ring provides a structural basis for ERβ preference not found in common dietary isoflavones, making it a critical comparator in competitive binding assays and transcriptional activation reporter systems [1].

5-LOX Inhibitor Development and Mechanistic Studies

Given the established requirement of an A-ring catechol group for potent 5-LOX inhibition [1], 7,8-DHI serves as a validated positive control and core pharmacophore in enzymatic screens targeting human leukocyte 5-LOX. Its use is specifically warranted over non-catechol isoflavones like daidzein or genistein, which lack the essential ortho-dihydroxy motif and thus exhibit negligible 5-LOX inhibitory activity [1]. This makes 7,8-DHI the appropriate reference standard for SAR studies exploring LOX isozyme selectivity.

Melanogenesis and Tyrosinase Inhibition for Cosmeceutical Screening

The ortho-dihydroxyisoflavone class, which includes 7,8-DHI, consistently outperforms arbutin and non-catechol isoflavones in both mushroom tyrosinase inhibition and cellular melanin suppression assays [1][2]. 7,8-DHI is therefore a strategically relevant compound for inclusion in cosmeceutical screening libraries focused on skin depigmentation and hyperpigmentation disorders. Its quantified activity profile provides a performance benchmark against which novel synthetic derivatives can be measured [1].

15-LOX-1 Inhibitor Reference Standard

With a precisely quantified IC50 of 0.013 mM (13 µM) against human 15-hLO-1 under defined assay conditions [1], 7,8-DHI is a reproducible reference compound for calibrating 15-LOX-1 enzymatic assays. Its moderate potency and well-defined structure facilitate its use as a control for validating assay sensitivity and for benchmarking the activity of novel 15-LOX-1 inhibitors, particularly halogenated or other substituted derivatives of the 7,8-dihydroxyisoflavone scaffold [2].

Application
Selection Property
Validation Focus
ERβ pathway and modulator profiling
ERβ binding selectivity context
Competitive binding assay review
5-LOX pathway inhibition studies
Catechol-dependent enzyme inhibition
LOX isozyme selectivity review
Tyrosinase and melanogenesis screening
Ortho-dihydroxy inhibition profile
Cellular melanin suppression assay review
15-LOX-1 inhibitor SAR studies
Moderate potency reference scaffold
IC50 benchmarking in enzyme assays

Technical Documentation Hub

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23 linked technical documents
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